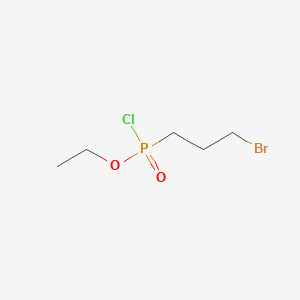![molecular formula C29H46N2O B14632926 Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl- CAS No. 57202-43-4](/img/structure/B14632926.png)
Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-: is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. For this specific compound, the synthesis might involve the reaction of a suitable dodecyloxyphenyl-substituted β-dicarbonyl compound with an appropriate heptyl-substituted amidine . The reaction conditions often include the use of catalysts such as ZnCl₂ or CuI and solvents like acetonitrile or THF .
Industrial Production Methods: Industrial production of pyrimidine derivatives often relies on scalable and efficient synthetic routes. Multicomponent reactions, such as the Biginelli reaction, are commonly employed due to their simplicity and high yield . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Pyrimidine rings can be oxidized to form pyrimidinones.
Reduction: Reduction reactions can convert pyrimidines to dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine can yield pyrimidinones, while substitution reactions can produce a wide range of substituted pyrimidines with varying biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrimidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are valuable in the development of new materials and catalysts .
Biology: In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are used as probes to investigate the structure and function of DNA and RNA .
Medicine: Pyrimidine derivatives have significant medicinal applications. They are key components of various antiviral, anticancer, and antibacterial drugs. Their ability to mimic natural nucleotides makes them valuable in the development of therapeutic agents .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and polymers. Their diverse chemical properties make them suitable for a wide range of industrial applications .
Wirkmechanismus
The mechanism of action of pyrimidine derivatives often involves their interaction with biological macromolecules such as enzymes and nucleic acids. For instance, some pyrimidine derivatives inhibit protein kinases, which are essential for cell growth and differentiation . The molecular targets and pathways involved can vary depending on the specific structure of the pyrimidine derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, this compound may exhibit enhanced lipophilicity and membrane permeability due to the presence of the dodecyloxy and heptyl groups
Eigenschaften
CAS-Nummer |
57202-43-4 |
|---|---|
Molekularformel |
C29H46N2O |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
2-(4-dodecoxyphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-10-11-12-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
InChI-Schlüssel |
HUYMDYSHXRSTLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


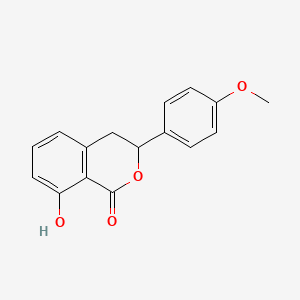

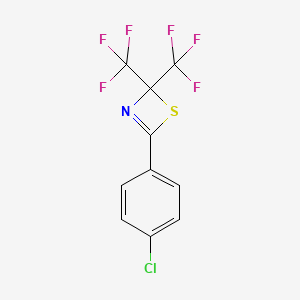
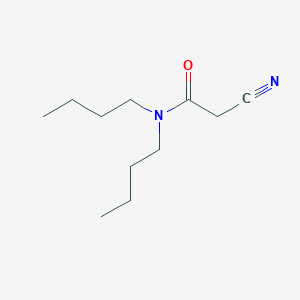
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
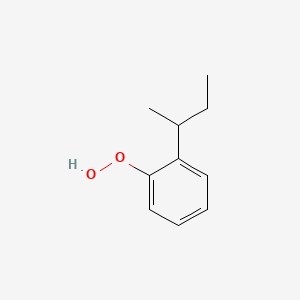

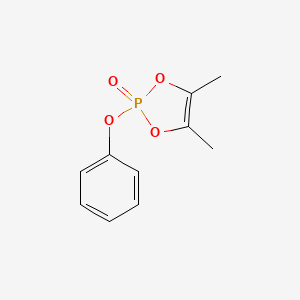

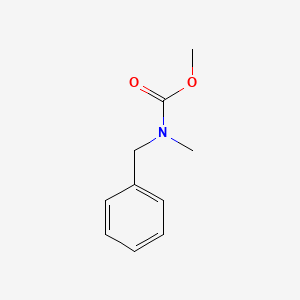

![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
silane](/img/structure/B14632940.png)
